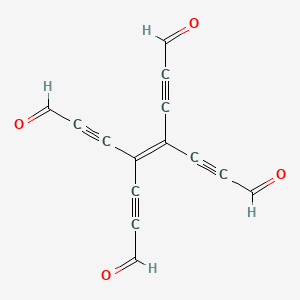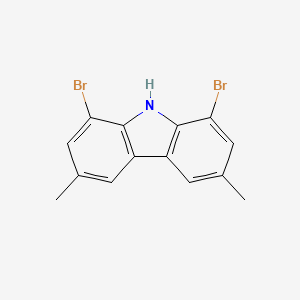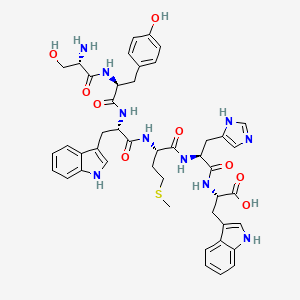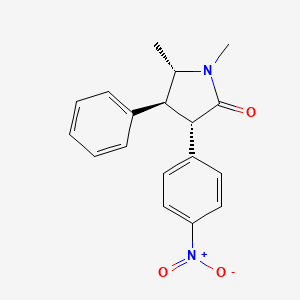
4,5-Bis(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial is an organic compound with a complex structure characterized by multiple functional groups, including alkyne, alkene, and carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial typically involves multi-step organic reactions. One common method includes the use of alkyne and alkene precursors, which undergo a series of coupling reactions. The reaction conditions often require the presence of catalysts such as palladium or copper to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The alkyne and alkene groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
4,5-Bis(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions.
Industry: Used in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism by which 4,5-Bis(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial exerts its effects involves interactions with various molecular targets. The compound’s multiple functional groups allow it to participate in a range of chemical reactions, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-ethynyl-5-(3-oxoprop-1-yn-1-yl)oct-4-en-2,6-diynedial
- 3-(3-oxoprop-1-yn-1-yl)-4,5-dihydroxyhex-2-ene-1,6-diynedial
Uniqueness
4,5-Bis(3-oxoprop-1-yn-1-yl)oct-4-ene-2,6-diynedial is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
823813-83-8 |
|---|---|
Formule moléculaire |
C14H4O4 |
Poids moléculaire |
236.18 g/mol |
Nom IUPAC |
4,5-bis(3-oxoprop-1-ynyl)oct-4-en-2,6-diynedial |
InChI |
InChI=1S/C14H4O4/c15-9-1-5-13(6-2-10-16)14(7-3-11-17)8-4-12-18/h9-12H |
Clé InChI |
IXUZKLCLNWMKFZ-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C#CC(=C(C#CC=O)C#CC=O)C#CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)
![5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl-](/img/structure/B14221285.png)






![Imidazolidine, 1,3-bis[(4-methoxyphenyl)methyl]-2-(3-nitrophenyl)-](/img/structure/B14221336.png)


![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyridine-4-carboxamide](/img/structure/B14221355.png)
![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylethyl)ethane-1,2-diamine](/img/structure/B14221357.png)
![7-Oxa-4-azoniaspiro[3.5]nonane, 2-(phenylmethoxy)-, bromide](/img/structure/B14221360.png)
